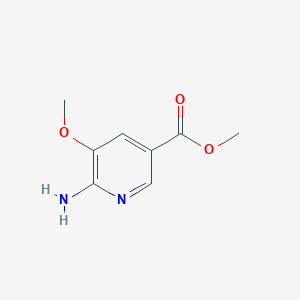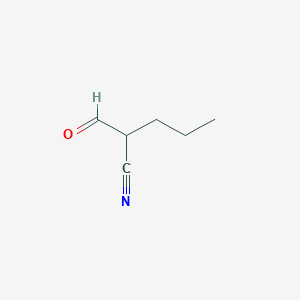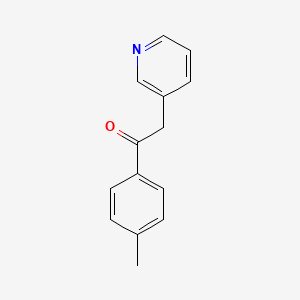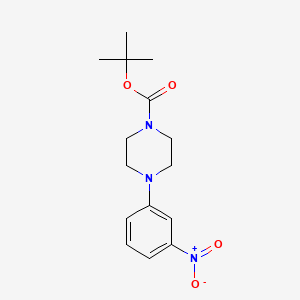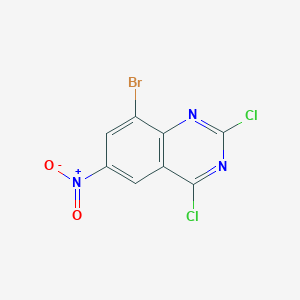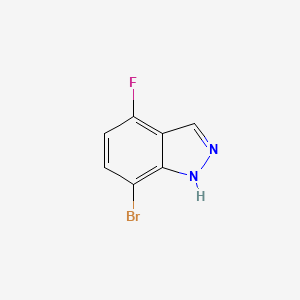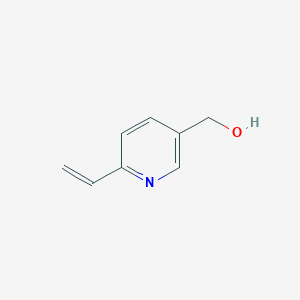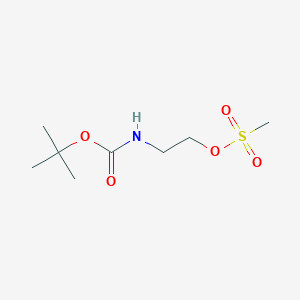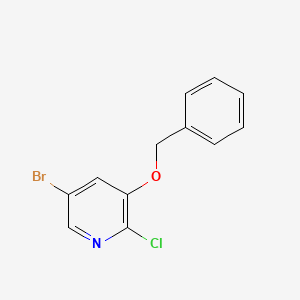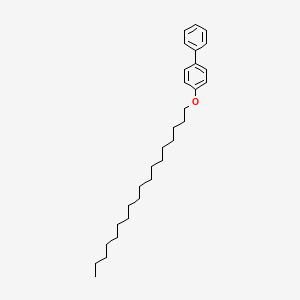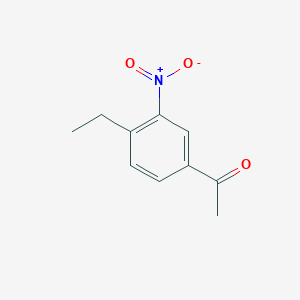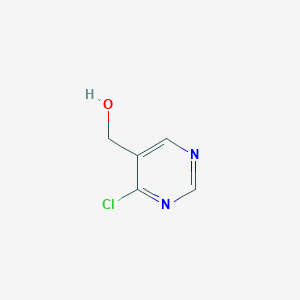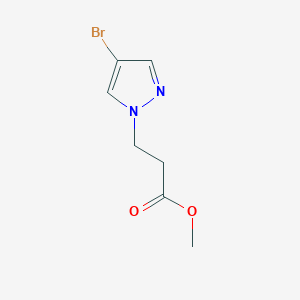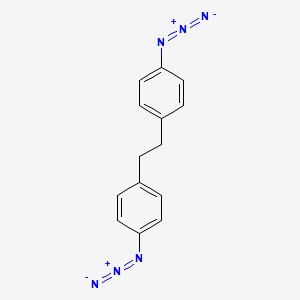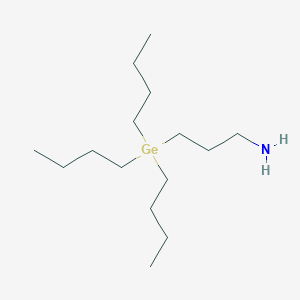
3-Aminopropyltributylgermane
Overview
Description
3-Aminopropyltributylgermane is a chemical compound with the molecular formula C15H35GeN . It is used for research purposes.
Synthesis Analysis
The synthesis of 3-Aminopropyltributylgermane involves specific reaction conditions such as radiation under argon, (60)Co-irradiation, and a 1:1 molar ratio at 25°C .Molecular Structure Analysis
The molecular structure of 3-Aminopropyltributylgermane is determined by its molecular formula C15H35GeN . Detailed structural analysis would require advanced techniques such as X-ray diffraction or electron microscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Aminopropyltributylgermane include its molecular weight, boiling point, and density . Further analysis would involve studying its color, hardness, malleability, solubility, electrical conductivity, and melting and boiling points .Scientific Research Applications
Surface Modification and Silanization
Optimization of Silica Silanization by Howarter and Youngblood (2006) discusses the use of APTES in promoting adhesion between silica substrates and various materials, highlighting the importance of optimized reaction conditions for achieving desired surface characteristics. This application is crucial for advanced composites and biomolecular lab-on-a-chip applications (Howarter & Youngblood, 2006).
Molecular Imprinting
Dual Roles of 3-Aminopropyltriethoxysilane in Preparing Molecularly Imprinted Silica Particles by Wang et al. (2020) illustrates the use of APTES as both a catalyst and a functional monomer in the creation of molecularly imprinted polymers for specific molecule recognition. This dual functionality enhances the ultra-high recognition capability of the polymers, applicable in solid phase extraction and biomolecule recognition (Wang et al., 2020).
Stability Enhancement
How to Prevent the Loss of Surface Functionality Derived from Aminosilanes by Smith and Chen (2008) addresses the challenge of hydrolytic stability in aminosilane-functionalized silica surfaces. By exploring different aminosilanes and reaction conditions, the study identifies strategies for achieving hydrolytically stable amine-functionalized surfaces, essential for various applications in aqueous environments (Smith & Chen, 2008).
Biomedical Applications
Facile One-Pot Preparation, Surface Functionalization, and Toxicity Assay of APTS-Coated Iron Oxide Nanoparticles by Shen et al. (2012) explores the synthesis and modification of APTS-coated magnetic nanoparticles for biomedical applications, including drug delivery and medical imaging. The study highlights the potential of these nanoparticles in biocompatible and hemocompatible applications (Shen et al., 2012).
Gene Delivery Systems
A Promising Combo Gene Delivery System Developed from (3-Aminopropyl)triethoxysilane-Modified Iron Oxide Nanoparticles and Cationic Polymers by Zhang et al. (2013) demonstrates the development of a novel gene delivery system using APTES-modified iron oxide nanoparticles. This system enhances gene-binding capacity, protects genes from degradation, and improves gene transfection efficiency, showcasing its potential in gene therapy (Zhang et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-tributylgermylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H35GeN/c1-4-7-11-16(12-8-5-2,13-9-6-3)14-10-15-17/h4-15,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOBVGWZXHPHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Ge](CCCC)(CCCC)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35GeN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594183 | |
| Record name | 3-(Tributylgermyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopropyltributylgermane | |
CAS RN |
71571-74-9 | |
| Record name | 3-(Tributylgermyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



